molecular formula C12H10N4 B12437558 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline

2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline

Cat. No.: B12437558
M. Wt: 210.23 g/mol
InChI Key: PJLXAHVAMNZYCB-UHFFFAOYSA-N
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Description

2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline (CAS Number: 951-73-5) is a high-value chemical building block with the molecular formula C 12 H 10 N 4 and a molecular weight of 210.23 g/mol. This compound is part of the imidazopyridine family, a privileged scaffold in medicinal chemistry known for its structural resemblance to purines, which allows it to interact with a wide range of biological targets . This scaffold is extensively investigated for its diverse pharmacological potential. Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties . Recent studies show particular efficacy against Gram-positive bacteria, such as Bacillus cereus , highlighting its value in the development of new antibacterial agents to address growing antibiotic resistance . Beyond antimicrobial applications, this chemotype is a key structure in drug discovery for various conditions. The imidazo[4,5-b]pyridine core is found in molecules studied as anticancer agents (e.g., serine/threonine-protein kinase inhibitors) , and as potent and selective inhibitors of PDE10A , a target for central nervous system disorders like schizophrenia . The compound serves as a crucial precursor for synthesizing novel derivatives for structure-activity relationship (SAR) studies and high-throughput screening . This product is supplied with a minimum purity of 95% . It is intended for research and development purposes in a controlled laboratory environment. WARNING: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H10N4/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,13H2,(H,14,15,16)

InChI Key

PJLXAHVAMNZYCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)N

Origin of Product

United States

Synthetic Methodologies for 2 3h Imidazo 4,5 B Pyridin 2 Yl Aniline

Conventional Synthetic Routes to the 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline Core

Traditional methods for constructing the imidazo[4,5-b]pyridine ring system, a key component of the target molecule, have laid the groundwork for the synthesis of this compound. These routes typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) scaffold.

Condensation Reactions Utilizing o-Diaminopyridines and Relevant Carboxylic Acid Derivatives

A cornerstone of imidazo[4,5-b]pyridine synthesis is the condensation of pyridine-2,3-diamine with various carboxylic acids or their derivatives. This approach directly leads to the formation of the 2-substituted imidazo[4,5-b]pyridine core.

One of the most direct methods involves the reaction of pyridine-2,3-diamine with a suitable benzoic acid derivative. For instance, reacting pyridine-2,3-diamine with specific benzaldehydes in the presence of sodium metabisulfite (B1197395) (Na2S2O5) in DMSO has been shown to produce 2-phenyl-substituted imidazo[4,5-b]pyridines. mdpi.comnih.gov The reaction of 2,3-diaminopyridine (B105623) with triethyl orthoformate or triethyl orthoacetate, followed by treatment with hydrochloric acid, yields the parent imidazo[4,5-b]pyridine and its 2-methyl derivative, respectively. nih.govmdpi.com

Microwave-assisted heating has been employed to accelerate the condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids, often using silica (B1680970) gel as a support, leading to moderate to good yields of 2-substituted imidazo[4,5-b]pyridines. nih.gov

ReactantsReagents/ConditionsProductYieldReference
Pyridine-2,3-diamine, BenzaldehydesNa2S2O5, DMSO, 165 °C2-Phenyl-1H-imidazo[4,5-b]pyridines58-94% mdpi.com
2,3-Diaminopyridine, Triethyl orthoformateReflux, then HClImidazo[4,5-b]pyridine83% nih.govmdpi.com
2,3-Diaminopyridine, Triethyl orthoacetateReflux, then HCl2-Methyl-imidazo[4,5-b]pyridine78% nih.govmdpi.com
2-Amino-3-hydroxypyridine, Carboxylic acidsMicrowave, Silica gel2-Substituted imidazo[4,5-b]pyridines71-92% nih.gov

Cyclization Reactions Involving Substituted 2-Aminopyridines

An alternative strategy involves the cyclization of appropriately substituted 2-aminopyridines. A notable example is the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using sodium dithionite (B78146) (Na2S2O4) to afford 3H-imidazo[4,5-b]pyridines. mdpi.com Similarly, using stannous chloride dihydrate (SnCl2·2H2O) as a reducing agent with ketones and 2-nitro-3-aminopyridine also yields 1H-imidazo[4,5-b]pyridine derivatives. nih.govmdpi.com

A serendipitous discovery revealed that N-(hetero)aryl 2-imidazolines can undergo rearrangement under Bechamp reduction conditions to form diversely substituted imidazo[4,5-b]pyridines. doi.org This method provides a two-step access to these compounds starting from the Pd-catalyzed (hetero)arylation of 2-imidazolines. doi.org

Starting MaterialReagents/ConditionsProductYieldReference
2-Nitro-3-aminopyridine, AldehydesNa2S2O43H-Imidazo[4,5-b]pyridines32-99% mdpi.com
2-Nitro-3-aminopyridine, KetonesSnCl2·2H2O, Formic acid1H-Imidazo[4,5-b]pyridinesNot specified nih.govmdpi.com
N-(2-Pyridyl)-2-imidazolinesBechamp reductionImidazo[4,5-b]pyridinesNot specified doi.org

Strategies Based on Nitrogen Heterocycle Formation

The formation of the imidazo[4,5-b]pyridine skeleton can also be achieved through intramolecular cyclization. For example, a tandem sequence starting with 2-chloro-3-nitropyridine (B167233) involves an SNAr reaction with a primary amine, followed by in situ nitro group reduction with zinc and hydrochloric acid, and subsequent heteroannulation with an aldehyde to yield functionalized imidazo[4,5-b]pyridines. acs.org This one-pot tandem process, conducted in a green H2O-IPA solvent system, offers excellent yields. acs.org

Another approach involves the oxidation of a mixture of o-diaminopyridine and heterocyclic compounds containing an active methyl group with sulfur. researchgate.net

Advanced Synthetic Techniques for this compound

To overcome some of the limitations of conventional methods, such as harsh reaction conditions or limited substrate scope, advanced synthetic techniques have been developed. These often involve transition metal catalysis or multicomponent reactions, enabling more efficient and direct access to the target molecule.

Transition Metal-Catalyzed Coupling Approaches for Imidazo[4,5-b]pyridine-Aniline Linkage

Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazo[4,5-b]pyridines. A notable method is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. organic-chemistry.org This approach allows for the coupling of 2-chloro-3-amino-pyridines with primary amides, followed by in situ cyclization and dehydration to furnish the imidazo[4,5-b]pyridine core. organic-chemistry.orgresearchgate.net This reaction provides a facile route to products with substitution at the N1 and C2 positions. researchgate.net

Copper catalysts have also been employed. For instance, Cu(I)-catalyzed intramolecular oxidative C–H amidation of N-pyridylenaminones has been reported for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, a related isomer. nih.gov While not directly for the [4,5-b] isomer, the principle of C-H activation and amidation is a key advanced strategy.

ReactantsCatalyst/Ligand/BaseProductReference
2-Chloro-3-amino-pyridines, Primary amidesPd catalyst, Me4tBu-XPhosImidazo[4,5-b]pyridines organic-chemistry.org
N-pyridylenaminonesCu(I) catalystImidazo[1,2-a]pyridines nih.gov

Multicomponent Reaction Strategies for Direct Synthesis

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules in a single step by combining three or more reactants. An eco-friendly, one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been described. researchgate.net This reaction utilizes diethylphthalate, anilines, and pyridine-2,3-diamine with phosphoric acid as a catalyst in glycerol (B35011), providing excellent yields. researchgate.net

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which typically involves an amidine, an aldehyde, and an isocyanide, has been utilized to synthesize various imidazo-fused heterocycles. rug.nlmdpi.com While direct synthesis of the target aniline (B41778) derivative via a GBB reaction is not explicitly detailed in the provided context, the application of such MCRs to aminopyridines demonstrates the potential for rapid and diverse library synthesis. rug.nlnih.gov For example, the reaction of 2,3-diaminopyrazine (B78566) with aldehydes and isocyanides in the presence of Sc(OTf)3 yields 2,3-disubstituted imidazo[1,2-a]pyrazin-8-amines. rug.nl

Reaction TypeReactantsCatalyst/ConditionsProductReference
One-pot three-componentDiethylphthalate, Anilines, Pyridine-2,3-diaminePhosphoric acid, Glycerol2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides researchgate.net
Groebke-Blackburn-Bienaymé2,3-Diaminopyrazine, Aldehyde, IsocyanideSc(OTf)3, Methanol2,3-Disubstituted imidazo[1,2-a]pyrazin-8-amines rug.nl

Flow Chemistry and Continuous Synthesis Applications for this compound

The transition from batch to continuous flow manufacturing is a pivotal advancement in the production of active pharmaceutical ingredients (APIs) and complex chemical intermediates. beilstein-journals.org While specific literature on the continuous flow synthesis of this compound is not yet widespread, the principles and successes in related heterocyclic systems suggest a strong potential for its application.

Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput screening of reaction conditions. beilstein-journals.orgresearchgate.net For the synthesis of the imidazo[4,5-b]pyridine core, which typically involves condensation reactions at elevated temperatures, a flow reactor setup could significantly reduce reaction times and improve product consistency. For instance, the synthesis of related pyrazolopyridine scaffolds has been successfully demonstrated in continuous flow, achieving quantitative yields in short residence times without the need for further purification. mdpi.com

A prospective continuous flow process for this compound could involve pumping a solution of 2,3-diaminopyridine and a suitable derivative of 2-aminobenzoic acid through a heated microreactor or a packed-bed reactor containing a solid-supported acid catalyst. This approach would allow for precise control over temperature, pressure, and residence time, leading to optimized yields and minimized byproduct formation. The integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, could further streamline the process, making it highly efficient for large-scale production. beilstein-journals.org

Yield Optimization and Process Intensification in this compound Synthesis

Yield optimization and process intensification are critical for making the synthesis of this compound economically viable and scalable. Traditional synthetic routes, such as the Phillips-Ladenburg reaction, often require harsh conditions and can result in moderate yields. colab.ws Modern strategies focus on optimizing reaction parameters and developing more efficient, one-pot procedures.

A study on the synthesis of a closely related derivative, 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide, provides valuable insights into potential optimization strategies for the target aniline. researchgate.net In this research, various solvents, catalysts, and temperatures were screened to maximize the yield of a one-pot, three-component reaction. The findings indicated that using glycerol as the solvent at 100°C with phosphoric acid as the catalyst resulted in an excellent yield of 89%. researchgate.net This demonstrates the significant impact of solvent and catalyst choice on reaction efficiency.

The following table, adapted from the study on the N-phenylbenzamide derivative, illustrates the effect of different reaction conditions on yield, providing a model for the optimization of this compound synthesis. researchgate.net

SolventTemperature (°C)CatalystTime (h)Yield (%)
GlycerolRoom TempH₃PO₄5.0-
Glycerol100H₃PO₄2.089
Glycerol150H₃PO₄2.078
PEG-600100H₃PO₄2.575
Ethylene Glycol100H₃PO₄2.578
DMF100H₃PO₄1.560
DMSO100H₃PO₄--
Glycerol100H₂SO₄3.045
Glycerol100CH₃COOH4.035

Process intensification can also be achieved by designing tandem or one-pot reactions that reduce the number of intermediate isolation steps, thereby saving time, solvents, and resources. cetjournal.it For instance, a palladium-catalyzed amidation of 2-chloro-3-aminopyridine with a primary amide, followed by an in-situ cyclization and dehydration, provides a streamlined route to the imidazo[4,5-b]pyridine core in a single vessel. organic-chemistry.org Applying such a strategy to the synthesis of this compound could significantly enhance process efficiency.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic routes to complex molecules like this compound. The 12 principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. mdpi.comrsc.org

Key green chemistry considerations for the synthesis of this compound include:

Use of Safer Solvents: Traditional syntheses often employ volatile and toxic organic solvents like DMF or DMSO. researchgate.net The use of greener alternatives such as water, glycerol, or polyethylene (B3416737) glycol (PEG) is highly desirable. Glycerol, for example, is biodegradable, non-toxic, and has a high boiling point, making it suitable for reactions requiring elevated temperatures. researchgate.net

Catalysis: The use of efficient and recyclable catalysts can significantly reduce waste. While mineral acids like phosphoric acid are effective, the development of solid-supported or heterogeneous catalysts that can be easily recovered and reused would further enhance the greenness of the synthesis. researchgate.net Iodine has also been reported as a low-cost and benign catalyst for the synthesis of related imidazopyridines. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to be an energy-efficient method for preparing imidazo[4,5-b]pyridine derivatives, offering reduced reaction times and often leading to cleaner reactions with higher yields compared to conventional heating methods. eurjchem.com

The following table outlines some green chemistry metrics and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
PreventionOne-pot synthesis protocolsReduced number of steps and waste generation
Atom EconomyCondensation and cycloaddition reactionsMaximizes incorporation of reactants into the product
Safer Solvents and AuxiliariesUse of glycerol or water instead of DMF/DMSOReduced toxicity and environmental impact researchgate.net
Design for Energy EfficiencyMicrowave-assisted synthesisShorter reaction times and lower energy consumption eurjchem.com
CatalysisUse of recyclable heterogeneous or benign catalysts (e.g., iodine)Reduced waste and improved process sustainability researchgate.netnih.gov

By integrating these modern synthetic methodologies and green chemistry principles, the production of this compound can be made more efficient, scalable, and environmentally sustainable, paving the way for its broader application in scientific research and development.

Chemical Reactivity and Derivatization of 2 3h Imidazo 4,5 B Pyridin 2 Yl Aniline

Reactions at the Aniline (B41778) Nitrogen and Aromatic Ring

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a versatile site for chemical modification. The amino group can be readily acylated, alkylated, or transformed into a diazonium salt, which serves as a gateway to numerous other functional groups. Furthermore, the aniline ring itself is activated towards electrophilic substitution.

Electrophilic Aromatic Substitution Reactions on the Aniline Moiety

The amino group of the aniline moiety is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, due to the steric hindrance imposed by the adjacent imidazo[4,5-b]pyridine ring, substitution is sterically favored at the para position relative to the amino group. Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation can be performed, although reaction conditions must be carefully controlled to prevent side reactions, such as oxidation of the aniline ring or reactions on the more electron-rich imidazo[4,5-b]pyridine system.

Acylation and Alkylation of the Aniline Nitrogen

The lone pair of electrons on the aniline nitrogen atom makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides under basic conditions smoothly converts the primary amine into a more stable secondary amide. For instance, the synthesis of various 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been achieved through a one-pot, three-component reaction involving diethyl phthalate (B1215562), various anilines, and pyridine-2,3-diamine in the presence of phosphoric acid. researchgate.net This method provides a direct route to acylated derivatives in good yields.

Alkylation: While direct alkylation of the aniline nitrogen with alkyl halides is possible, it can be prone to over-alkylation, yielding mixtures of secondary and tertiary amines. More controlled methods, such as reductive amination, are often preferred for synthesizing specific secondary or tertiary amine derivatives.

Diazotization and Subsequent Transformations

The primary aromatic amine of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This diazonium intermediate is highly versatile and can undergo a variety of transformations:

Sandmeyer Reactions: The diazonium group can be replaced by a range of nucleophiles, including halides (–Cl, –Br), cyanide (–CN), and hydroxyl (–OH) groups, using copper(I) salts as catalysts.

Schiemann Reaction: Fluorine can be introduced by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Azo Coupling: The diazonium salt can act as an electrophile in reactions with activated aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. This reactivity is foundational in the synthesis of various dyes and pigments. Research on related imidazo[1,2-a]pyridines has shown successful C3-arylation using diazonium salts under visible light with a photocatalyst. mdpi.com

Reactivity of the Imidazo[4,5-b]pyridine Ring System

The imidazo[4,5-b]pyridine core, an isostere of purine, possesses a unique electronic structure that influences its reactivity. The system contains two imidazole (B134444) nitrogens (N1 and N3) and a pyridine (B92270) nitrogen (N5), each with distinct reactive properties.

Reactions at the Imidazole Nitrogen Atoms

The imidazo[4,5-b]pyridine ring exhibits tautomerism, with the proton on the imidazole ring shuttling between the N1 and N3 positions. Alkylation reactions can, therefore, lead to a mixture of N1 and N3-alkylated regioisomers. The regioselectivity of these reactions is often influenced by the nature of the alkylating agent, the solvent, and the specific substituents on the heterocyclic core. nih.gov For example, studies on the alkylation of 2-aryl-1(3)H-imidazo[4,5-b]pyridines with agents like alkoxymethyl chlorides have been described, with structural assignments confirmed by advanced NMR techniques. researchgate.net The use of basic conditions, such as potassium carbonate in DMF, has been shown to predominantly yield specific regioisomers in the alkylation of related imidazopyridine systems. nih.gov

Electrophilic and Nucleophilic Attacks on the Pyridine Ring

The pyridine part of the fused ring system is generally electron-deficient and thus resistant to electrophilic attack compared to a standard benzene ring. Electrophilic substitution, if it occurs, typically requires harsh conditions and proceeds at positions less deactivated by the pyridine nitrogen.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C6 and C7). Reactions such as the Chichibabin amination, involving treatment with sodium amide, could potentially introduce an amino group at the C7 position.

Furthermore, derivatization can occur through functionalization at other positions of the imidazo[4,5-b]pyridine core. For instance, the synthesis of 2-((3H-imidazo[4,5-b]pyridin-2-ylthio)methyl)-5-aryl-1,3,4-oxadiazoles starts from 3H-imidazo[4,5-b]pyridine-2-thiol, demonstrating that the C2 position is a key site for building more complex structures. researchgate.net Similarly, research on 2-acetylimidazo[4,5-b]pyridine has explored its reactions with various reagents to create new derivatives with substituents at the 2-position. nih.gov The synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine highlights that direct modification of the pyridine ring, in this case, bromination at the C6 position, is a viable strategy for derivatization. eurjchem.com

Functionalization of the Imidazo[4,5-b]pyridine Skeleton

The imidazo[4,5-b]pyridine skeleton is amenable to a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives. These modifications can occur at the nitrogen atoms of the imidazole ring or on the pyridine ring.

Alkylation is a common strategy to introduce substituents on the imidazole nitrogen atoms. For instance, the alkylation of 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridines with reagents like allyl bromide or propargyl bromide under phase transfer catalysis conditions leads to N-substituted products. researchgate.net These reactions typically employ a base such as potassium carbonate in a solvent like DMF. researchgate.net The reaction is often not selective and can result in a mixture of monoalkylated products, necessitating chromatographic separation. mdpi.com The non-selective nature of alkylation highlights the potential for different isomers to form. mdpi.com

Another key functionalization method is the C2 amination of the imidazo[4,5-b]pyridine core. This can be achieved through a two-step sequence involving C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with primary or secondary amines. researchgate.net This regioselective process provides a direct route to 2-amino-imidazo[4,5-b]pyridine derivatives. researchgate.net

Furthermore, the core structure itself can be constructed with pre-installed functional groups. One-pot tandem procedures starting from precursors like 2-chloro-3-nitropyridine (B167233) have been developed. acs.org These methods involve a sequence of SNAr reaction with a primary amine, in situ reduction of the nitro group to an amine, and subsequent heteroannulation with an aldehyde to form the functionalized imidazo[4,5-b]pyridine ring system. acs.org

The following table summarizes representative functionalization reactions on the imidazo[4,5-b]pyridine skeleton.

Starting MaterialReagents and ConditionsProductYield (%)Reference
6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromide, K2CO3, TBAB, DMF, rt, 24h3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineN/A researchgate.net
6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromide, K2CO3, TBAB, DMF, rt, 24h6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineN/A researchgate.net
2-Chloro-3-nitropyridine, Primary amine, Aldehyde1. Primary amine, H2O-IPA, 80°C, 2h; 2. Zn, conc. HCl, 80°C, 45 min; 3. Aldehyde, 85°C, 10h3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine80-95 acs.org
Imidazo[4,5-b]pyridineC2-Halogenation, then R1R2NH2-Amino-imidazo[4,5-b]pyridineN/A researchgate.net

Exploration of Tautomerism and Isomerism in this compound

The structural complexity of this compound gives rise to the potential for both tautomerism and isomerism.

Tautomerism: The "3H" designation in the compound name specifies one possible tautomeric form of the imidazo[4,5-b]pyridine ring system. In this tautomer, the proton is located on the nitrogen atom at position 3 of the imidazole ring. However, other tautomeric forms are possible, such as the 1H-imidazo[4,5-b]pyridine. The relative stability of these tautomers can be influenced by the substituents on the ring system and the surrounding solvent environment. For related 3-hydroxypyridine (B118123) derivatives, theoretical studies have shown that while the neutral hydroxy form is more stable in the gas phase, a polar aqueous medium can favor the zwitterionic oxo form. nih.gov This highlights the crucial role of the environment in determining the predominant tautomeric species.

Isomerism: Regioisomerism is a significant consideration in the chemistry of substituted imidazo[4,5-b]pyridines, particularly during functionalization reactions like alkylation. When an unsubstituted imidazo[4,5-b]pyridine core is alkylated, the incoming alkyl group can attach to different nitrogen atoms, leading to a mixture of isomeric products. For example, in the alkylation of 2-(substituted-phenyl)imidazo[4,5-b]pyridines, the formation of N3 and N4 regioisomers has been observed. nih.gov The precise identification and characterization of these regioisomers are crucial and are typically accomplished using advanced spectroscopic techniques such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments. nih.gov

The table below outlines the potential tautomeric and isomeric forms relevant to the this compound scaffold.

Type of IsomerismDescriptionExamples
TautomerismDifferent forms of a compound that exist in equilibrium and are readily interconvertible, most commonly by the migration of a proton.1H-Imidazo[4,5-b]pyridine vs. 3H-Imidazo[4,5-b]pyridine
RegioisomerismIsomers that have the same molecular formula but differ in the position of substituents on the molecular framework.N-alkylation at the N1, N3, or N4 positions of the imidazo[4,5-b]pyridine ring system.

Ring-Opening and Ring-Closing Reactions Involving the Core Structure

The pyridine ring within the imidazo[4,5-b]pyridine core, being an electron-deficient heterocycle, has the potential to undergo ring-opening and ring-closing reactions, particularly under the influence of strong nucleophiles. A notable example of such a transformation in related heterocyclic systems is the Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) mechanism. wikipedia.org

The ANRORC mechanism typically involves the initial addition of a powerful nucleophile, such as an amide anion, to an electrophilic carbon atom of the heterocyclic ring. This addition leads to the formation of an anionic adduct, which can then undergo a ring-opening reaction to form a more stable, open-chain intermediate. wikipedia.org This intermediate can subsequently cyclize in a different manner, often expelling a leaving group and resulting in a rearranged heterocyclic product. wikipedia.org

While specific examples of ANRORC reactions on this compound are not extensively documented in the literature, the pyridine subunit of the molecule contains the necessary structural features for such reactivity. The presence of the fused imidazole ring and the aniline substituent would undoubtedly influence the electronic properties of the pyridine ring and, consequently, its susceptibility to and the regiochemistry of nucleophilic attack. Such transformations, if realized, would offer a pathway to novel heterocyclic scaffolds by rearranging the core structure of the imidazo[4,5-b]pyridine system.

Reaction TypeMechanism SummaryPotential Outcome for Imidazo[4,5-b]pyridine Core
ANRORCA ddition of N ucleophile, R ing-O pening, R ing-C losingRearrangement of the pyridine part of the fused ring system, potentially leading to different heterocyclic structures.

Spectroscopic and Structural Elucidation Methodologies for 2 3h Imidazo 4,5 B Pyridin 2 Yl Aniline and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution and the solid state. For 2-(3H-imidazo[4,5-b]pyridin-2-yl)aniline and its analogues, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential for a complete structural assignment.

The ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of the hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In derivatives of this compound, the aromatic protons of the aniline (B41778) and imidazopyridine ring systems typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 8.5 ppm. nih.govmdpi.com The exact chemical shifts are influenced by the presence and nature of substituents on either ring system. For instance, electron-donating groups will typically shift the signals of nearby protons to a higher field (lower ppm), while electron-withdrawing groups will cause a downfield shift. The NH proton of the imidazole (B134444) ring often appears as a broad singlet at a lower field, typically above δ 10.0 ppm, and its position can be sensitive to solvent and concentration. mdpi.com The protons of the amino group on the aniline ring also give rise to a characteristic signal, the chemical shift of which can vary depending on the solvent and hydrogen bonding interactions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the aromatic and heteroaromatic rings of imidazo[4,5-b]pyridine derivatives generally appear in the range of δ 110–160 ppm. nih.govmdpi.com Quaternary carbons, such as the C-2 carbon of the imidazole ring, can be identified by their lower intensity and the absence of a directly attached proton in DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Derivatives of 2-Aryl-imidazo[4,5-b]pyridine Data is based on reported values for various derivatives and serves as an expected range.

Proton TypeExpected Chemical Shift (δ, ppm)
Pyridine-H7.5 - 8.5
Aniline-H7.0 - 7.8
Imidazole-NH> 10.0 (often broad)
Aniline-NH₂Variable (often broad)

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Derivatives of 2-Aryl-imidazo[4,5-b]pyridine Data is based on reported values for various derivatives and serves as an expected range.

Carbon TypeExpected Chemical Shift (δ, ppm)
Imidazopyridine C (Aromatic)110 - 155
Aniline C (Aromatic)115 - 150
Imidazole C-2145 - 160

While 1D NMR provides information about the chemical environments, 2D NMR techniques are indispensable for establishing the connectivity between atoms. slideshare.netcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY spectra would reveal the connectivity between adjacent protons on the pyridine (B92270) and aniline rings, aiding in their unambiguous assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear correlation experiments establish the connectivity between protons and their directly attached carbons (¹JCH). creative-biostructure.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.edu HMBC is particularly powerful for identifying quaternary carbons and for establishing the connectivity between different ring systems. For instance, correlations between the protons on the aniline ring and the C-2 carbon of the imidazole ring would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are bonded. ipb.pt NOESY is critical for determining the stereochemistry and conformation of molecules. In the context of substituted imidazo[4,5-b]pyridine derivatives, NOESY can help in confirming the regiochemistry of substitution by observing through-space interactions between protons on different parts of the molecule.

Vibrational Spectroscopy Techniques for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound and its derivatives would be expected to show characteristic absorption bands for the various functional groups.

Table 3: Expected IR Absorption Bands for this compound Based on typical vibrational frequencies for the constituent functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Imidazole & Amine)Stretching3100 - 3500 (often broad)
C-H (Aromatic)Stretching3000 - 3100
C=N (Imidazole)Stretching1600 - 1650
C=C (Aromatic)Stretching1450 - 1600
C-NStretching1250 - 1350
C-H (Aromatic)Out-of-plane bending750 - 900

Studies on related imidazopyridine structures have confirmed the diagnostic importance of these vibrational bands for characterizing the molecular structure. acs.org The exact positions of these bands can be influenced by substitution and intermolecular interactions.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for identifying the vibrations of the aromatic rings. The C=C and C=N stretching vibrations would also be expected to be Raman active. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural characterization.

Mass Spectrometry Approaches for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound, providing precise information on its mass, elemental composition, and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental formula of this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, measure mass-to-charge ratios (m/z) with high accuracy (typically <5 ppm). nih.gov This precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

For this compound, the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14). The molecular formula is C₁₂H₁₀N₄. synblock.com HRMS analysis via techniques like Electrospray Ionization (ESI) would show a protonated molecule [M+H]⁺. The experimentally measured m/z value is compared against the theoretical value to confirm the elemental formula. This technique has been successfully applied to confirm the structures of various imidazopyridine derivatives synthesized for research purposes. researchgate.netnih.gov

Table 1: HRMS Data for this compound
ParameterValueReference
Molecular FormulaC₁₂H₁₀N₄ synblock.com
Molecular Weight (Nominal)210 g/mol synblock.com
Theoretical Exact Mass [M]210.090547 uCalculated
Theoretical m/z [M+H]⁺211.09782 uCalculated
Typical HRMS TechniqueElectrospray Ionization (ESI) nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) provides powerful structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 211.1) would be isolated and subjected to Collision-Induced Dissociation (CID). gre.ac.uk

The fragmentation pattern is dictated by the molecule's structure, with cleavage typically occurring at the weakest bonds or leading to the formation of stable neutral molecules or fragment ions. Based on the fragmentation of related heterocyclic systems like other imidazopyridines and aromatic amines, a plausible fragmentation pathway can be proposed. nih.govecut.edu.cnnih.gov

Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve:

Loss of ammonia (B1221849) (NH₃): The aniline moiety could lose ammonia, a common fragmentation for primary amines.

Cleavage of the C-C bond between the rings: The bond connecting the phenyl ring to the imidazopyridine core could break.

Ring cleavage of the imidazopyridine system: The fused heterocyclic system can undergo complex ring-opening and fragmentation pathways, often involving the loss of small molecules like HCN. nih.gov The fragmentation of aniline itself often involves the loss of HCN. ecut.edu.cn

Table 2: Plausible MS/MS Fragmentations for Protonated this compound ([M+H]⁺)
Precursor Ion (m/z)Plausible Fragment Ion (m/z)Neutral LossStructural Origin of Fragmentation
211.1194.1NH₃ (17.0)Loss of amino group from aniline moiety
211.1119.1C₆H₄N (92.0)Cleavage leading to the protonated imidazopyridine core
211.193.1C₆H₄N₃ (118.0)Cleavage leading to the protonated aniline moiety
194.1167.1HCN (27.0)Ring fragmentation of the pyridine or imidazole moiety

X-ray Diffraction Studies for Solid-State Molecular Architecture Determination

X-ray diffraction techniques are definitive methods for determining the three-dimensional arrangement of atoms in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Crystallography of this compound and its Salts

Single-crystal X-ray crystallography offers an atomic-resolution view of the molecule. Although a specific crystal structure for the parent compound this compound is not widely published, analysis of closely related imidazo[4,5-b]pyridine derivatives provides significant insight into its expected solid-state architecture. nih.govuctm.edu

The crystal structure would reveal a largely planar imidazo[4,5-b]pyridine fused ring system. nih.gov The phenyl ring attached at the 2-position would be twisted relative to this plane. A key feature in the crystal packing would be intermolecular hydrogen bonding. The amino group (-NH₂) of the aniline moiety and the N-H of the imidazole ring are excellent hydrogen bond donors, while the pyridine nitrogen and the imidazole nitrogens are hydrogen bond acceptors. These interactions, along with π–π stacking between the aromatic rings, would dominate the crystal packing, forming extended supramolecular networks. nih.gov

Table 3: Expected Crystallographic Parameters and Interactions for this compound Based on Analogs
ParameterExpected Feature/ValueReference
Molecular ConformationPlanar imidazopyridine core; twisted phenyl ring nih.gov
Dominant Intermolecular InteractionN-H···N hydrogen bonding nih.gov
Secondary Interactionπ–π stacking between aromatic rings nih.gov
Typical Crystal SystemMonoclinic or Triclinic nih.govmdpi.com
Typical π–π Stacking Distance~3.4-3.8 Å nih.gov

Powder X-ray Diffraction for Polymorphic Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly important for identifying different crystalline forms, or polymorphs, which can have distinct physical properties. While single-crystal analysis provides the structure of one perfect crystal, PXRD provides a fingerprint of the bulk material, confirming its phase purity. nih.gov

For this compound, different crystallization conditions (e.g., solvent, temperature) could potentially lead to different polymorphs. Each polymorph would have a unique unit cell and therefore produce a distinct diffraction pattern. PXRD is the primary tool for screening for and identifying these different solid-state forms. The experimental PXRD pattern can also be compared to a pattern calculated from single-crystal X-ray data to confirm that the bulk sample consists of a single, pure crystalline phase. nih.govmdpi.com

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, probes the electronic transitions within a molecule and provides information about its electronic structure.

The structure of this compound contains an extended conjugated system of π-electrons spanning the fused imidazopyridine core and the aniline ring. This extensive conjugation constitutes a chromophore that absorbs light in the ultraviolet (UV) and possibly the visible range. msu.edu The absorption spectrum is expected to show intense bands corresponding to π→π* transitions. The presence of nitrogen atoms with lone pairs of electrons also allows for n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.

The position and intensity of these absorption bands can be influenced by the solvent environment (solvatochromism) and the pH of the solution. Protonation of the nitrogen atoms, for instance, would significantly alter the electronic structure and thus shift the absorption maxima.

Table 4: Expected Electronic Spectroscopy Properties for this compound
Spectroscopic PropertyExpected ObservationUnderlying Principle
UV-Vis Absorption (λmax)Multiple bands, likely >280 nmπ→π* and n→π* transitions in the conjugated aromatic system. msu.edu
Molar Absorptivity (ε)High for π→π* transitions (>10,000 L mol⁻¹ cm⁻¹)Allowed electronic transitions are highly probable.
SolvatochromismShifts in λmax with solvent polarityDifferential stabilization of ground and excited states by the solvent.
Fluorescence EmissionPotential emission in the UV or visible rangeDe-excitation from the lowest singlet excited state (S₁) to the ground state (S₀).

Computational and Theoretical Investigations of 2 3h Imidazo 4,5 B Pyridin 2 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline. These computational methods provide insights into the electronic structure, stability, and reactivity of the compound at the atomic level.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of imidazo[4,5-b]pyridine derivatives. uctm.edu DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311G**, are employed to determine the optimized ground state geometry, bond lengths, bond angles, and dihedral angles of these molecules. arkat-usa.org For instance, studies on related imidazo[4,5-b]pyridine systems have shown that the fused ring system is nearly planar. nih.gov

Key parameters derived from DFT calculations include the total energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (ΔE). arkat-usa.org These values are crucial for understanding the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Other calculated quantum chemical parameters include the dipole moment (μ), ionization potential, electron affinity, electronegativity (χ), and global hardness (η). uctm.eduarkat-usa.org

ParameterDescriptionTypical Calculated Value Range
Total Energy (E_T)The total electronic energy of the molecule in its ground state.Varies significantly with the specific molecule and basis set.
E_HOMOEnergy of the Highest Occupied Molecular Orbital.-5.0 to -6.5 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.0 to -2.5 eV
Energy Gap (ΔE)The difference in energy between the LUMO and HOMO (LUMO-HOMO).3.5 to 5.0 eV
Dipole Moment (μ)A measure of the net molecular polarity.2.0 to 5.0 Debye
Electronegativity (χ)The ability of an atom to attract shared electrons.3.0 to 4.5 eV
Global Hardness (η)A measure of the resistance to charge transfer.1.5 to 2.5 eV

The values presented are illustrative and derived from studies on analogous structures. Actual values for this compound would require specific calculations.

While DFT is widely used, ab initio methods offer a pathway to higher accuracy in electronic structure characterization, albeit at a greater computational cost. utah.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built from first principles without the empirical parameterization inherent in some DFT functionals. arxiv.org For complex systems like this compound, multiconfigurational self-consistent field (MCSCF) methods may be necessary, especially when studying excited states or situations with significant electron correlation. utah.edu

These high-level calculations are particularly important for obtaining precise energy values and for characterizing species that are challenging for standard DFT, such as certain radicals or excited states. utah.edu The development of methods like ab initio full cell GW+DMFT represents the frontier in accurately predicting the electronic properties of complex correlated materials. arxiv.org

Molecular Dynamics Simulations of Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) from Theoretical Models

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net By comparing the calculated shifts with experimental data, the proposed structure of a molecule can be confirmed. For imidazo[4,5-b]pyridine derivatives, fully assigned ¹H and ¹³C NMR data are often reported alongside their synthesis. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps to understand the electronic transitions occurring within the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. nih.gov The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the molecular structure. For example, the N-H and C=N stretching frequencies are characteristic of the imidazo[4,5-b]pyridine core. nih.gov

Table 2: Predicted Spectroscopic Data (Illustrative) (Note: This table illustrates the type of data obtained from theoretical predictions for a molecule like this compound. Specific values require dedicated calculations.)

SpectroscopyParameterPredicted Value/Region
¹H NMRChemical Shift (δ)Aromatic protons: ~7.0-8.5 ppm; Amine protons: variable
¹³C NMRChemical Shift (δ)Aromatic carbons: ~110-155 ppm
UV-Visλ_maxMultiple bands in the UV region, typically between 250-400 nm
IRVibrational Frequency (ν)N-H stretch: ~3300-3500 cm⁻¹; C=N stretch: ~1600-1650 cm⁻¹

Computational Analysis of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry can be used to model chemical reactions, providing a deeper understanding of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given transformation can be mapped out. This allows for the determination of activation energies, which are critical for predicting reaction rates and feasibility.

For transformations involving this compound, such as N-alkylation or further functionalization, computational analysis can help to predict the most likely site of reaction (regioselectivity) and to understand the factors that control the reaction outcome. uctm.edu For example, DFT calculations can be used to analyze the reactivity of different atoms in the molecule by examining local reactivity descriptors derived from the HOMO and LUMO distributions. uctm.edu

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. uomisan.edu.iq This method is instrumental in understanding the binding mechanisms of potential drug candidates. For this compound and its derivatives, docking studies can identify plausible binding poses within a protein's active site. nih.gov

The primary goal of these simulations is to elucidate the non-covalent interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen bonds: The amine and imidazole (B134444) groups of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The aromatic rings can engage in hydrophobic interactions with nonpolar amino acid residues.

π–π stacking: The planar aromatic systems can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Docking studies on similar imidazo[4,5-b]pyridine compounds have revealed their ability to fit into the active sites of various enzymes, with the binding mode often stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.govnih.gov The results of docking simulations are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol), allowing for the comparison of different compounds. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Detailed research findings, including specific energy values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for this compound, have not been published. Consequently, data tables for these values and for derived reactivity indices—such as electronegativity, chemical hardness, and softness—cannot be generated at this time.

Studies on related imidazo[4,5-b]pyridine structures highlight the importance of the core heterocyclic system in defining their electronic properties, which are crucial for their biological activity. pipzine-chem.comnih.gov However, without a dedicated computational analysis of this compound, any discussion of its specific FMO characteristics or reactivity would be speculative.

Coordination Chemistry of 2 3h Imidazo 4,5 B Pyridin 2 Yl Aniline

Ligand Properties of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline

The coordinating ability of a ligand is determined by the availability and location of its donor atoms. For this compound, the nitrogen atoms are the primary centers for metal coordination.

This compound possesses several nitrogen atoms that can act as Lewis bases and donate electron pairs to a metal center. The potential binding sites are:

The Pyridine (B92270) Nitrogen (N-5): The nitrogen atom within the pyridine ring is a well-established coordination site in many heterocyclic ligands. wikipedia.org

The Imidazole (B134444) Nitrogens (N-1 and N-3): The imidazo[4,5-b]pyridine core contains two nitrogen atoms in the imidazole moiety. DFT analysis and proton affinity studies on related imidazo[4,5-b]pyridine structures indicate that the unsaturated imidazole nitrogen is typically the most basic and therefore the primary binding site for metal ions. nih.govmdpi.com

The Exocyclic Amino Nitrogen: The nitrogen atom of the aniline (B41778) group (-NH₂) attached to the phenyl ring is another potential donor site.

The relative basicity of these sites generally follows the order: imidazole nitrogen > pyridine nitrogen > aniline nitrogen. mdpi.com This hierarchy suggests that the initial coordination is most likely to occur at the imidazole nitrogen.

The spatial arrangement of the donor nitrogen atoms allows this compound to act as a chelating ligand. Chelation, the formation of a ring structure between a ligand and a central metal atom, leads to enhanced stability of the resulting complex.

This ligand most commonly functions as a bidentate N,N-donor . Coordination typically involves the pyridine nitrogen (N-5) and one of the imidazole nitrogens (likely N-1, after tautomerization and deprotonation of the N-3 proton) or, more sterically feasible, the exocyclic amino nitrogen. When coordinating through the pyridine nitrogen and the exocyclic amino nitrogen, it would form a stable five-membered chelate ring, a common and stable arrangement in coordination chemistry. nih.gov The involvement of multiple donor sites from a single ligand molecule classifies it as a polydentate ligand, which generally forms more stable complexes than monodentate ligands. nih.gov

Synthesis and Characterization of Metal Complexes with this compound

Research into the coordination chemistry of the imidazo[4,5-b]pyridine scaffold has revealed its ability to form stable complexes with a variety of metal ions. nih.gov

The nitrogen donor atoms of this compound make it an excellent candidate for complexation with transition metals. Studies on the broader family of imidazo[4,5-b]pyridine derivatives confirm their high affinity for d-block elements.

Electrospray ionization mass spectrometry (ESI-MS) and DFT calculations have been employed to study the interactions between imidazo[4,5-b]pyridine-based molecules and divalent metal cations. nih.govmdpi.com These studies show a particular affinity for copper(II) and zinc(II), with which they form stable mononuclear and dinuclear complexes. nih.govmdpi.com In contrast, interactions with alkaline earth metals like Ca(II) and Mg(II) are significantly weaker. nih.govmdpi.com The high affinity and selectivity for Zn(II) and Cu(II) position these molecules as promising candidates for various chemical applications. mdpi.com

While specific studies detailing the synthesis and full characterization of Co, Ni, Pd, Pt, and Ru complexes with this compound are not extensively documented in the surveyed literature, the known chemistry of related imidazopyridine and bipyridine ligands suggests that such complexes are synthetically accessible. wikipedia.orgrsc.orguva.es For instance, related imidazo[1,5-a]pyridine (B1214698) ligands have been shown to form well-defined complexes with Pd(II) and Pt(II), acting as bidentate N,N-donors. rsc.org Similarly, ruthenium complexes with a "three-legged piano-stool" geometry have been synthesized with analogous ligands. uva.es

Below is a table summarizing the observed complexation behavior based on studies of the imidazo[4,5-b]pyridine scaffold.

Table 1: Interaction of Imidazo[4,5-b]pyridine Scaffolds with Transition Metals Data based on studies of related tetracyclic imidazo[4,5-b]pyridine derivatives.

Metal IonObservationMethod of StudyReference(s)
Cu(II) Forms stable mono- and dinuclear complexes.ESI-MS, DFT nih.gov, mdpi.com
Zn(II) Forms stable mono- and dinuclear complexes.ESI-MS, DFT nih.gov, mdpi.com
Pd(II) Forms stable N,N-bidentate chelate complexes with related imidazo[1,5-a]pyridine ligands.Spectroscopy, X-ray rsc.org
Pt(II) Forms stable N,N-bidentate chelate complexes with related imidazo[1,5-a]pyridine ligands.Spectroscopy, X-ray rsc.org
Ru(II) Forms half-sandwich complexes with related imidazo[1,5-a]pyridine ligands.Spectroscopy, X-ray uva.es
Co(II) Research on this specific ligand is limited, but related N-heterocyclic ligands readily form complexes.General mdpi.com
Ni(II) Research on this specific ligand is limited, but related N-heterocyclic ligands readily form complexes.General uva.es

The coordination chemistry of this compound with main group elements is not as thoroughly explored as its transition metal chemistry. However, related N,N-bidentate heterocyclic ligands have been shown to coordinate with main group elements. For example, 3-(pyridin-2-yl)imidazo[1,5-a]pyridine, an isomer of a related structure, forms stable octahedral complexes with tin(IV). uva.es This suggests a potential for this compound to act as a ligand for main group elements like Sn, Sb, or Pb, although specific research in this area is lacking.

Detailed mechanistic studies elucidating the step-by-step formation of metal complexes with this compound are not widely available in the scientific literature. Such studies, which might involve kinetics, computational modeling, or in-situ spectroscopic monitoring, are essential for a complete understanding of the coordination process, including the role of solvent, reaction intermediates, and the thermodynamics of chelation. nih.gov While DFT calculations have provided insight into the thermodynamic stability and final structure of some complexes, the kinetic pathways of their formation remain an area for future investigation. nih.govmdpi.com

Structural Elucidation of Metal-2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline Complexes (Focus on coordination geometry)

Based on studies of similar pyridyl-based ligands, several coordination geometries can be anticipated for complexes of this compound with various transition metals.

For instance, with late transition metals such as Cu(II), both square planar and distorted octahedral geometries are common. In related complexes with other pyridyl-triazole ligands, Cu(II) has been observed to adopt a distorted square pyramidal geometry. jscimedcentral.com Similarly, Ni(II) complexes with related ligands have been shown to exhibit distorted octahedral geometries. researchgate.net For a hypothetical [Ni(this compound)2Cl2] complex, an octahedral geometry would be expected, with the two chloride ions occupying either cis or trans positions.

In the case of Zn(II), which is a d10 metal ion, tetrahedral or octahedral geometries are typically observed depending on the coordination number. With bidentate ligands like this compound, a tetrahedral geometry for a [Zn(ligand)Cl2] type complex is plausible. researchgate.net

The table below summarizes the expected coordination geometries for hypothetical metal complexes of this compound based on findings for analogous ligand systems.

Metal IonHypothetical Complex FormulaLikely Coordination Geometry
Cu(II)[Cu(L)Cl2]Distorted Square Planar / Square Pyramidal
Ni(II)[Ni(L)2Cl2]Distorted Octahedral
Zn(II)[Zn(L)Cl2]Tetrahedral
Ru(II)[Ru(L)2Cl2]Distorted Octahedral
L = this compound

It is important to note that the actual coordination geometry can be influenced by various factors, including the presence of counter-ions and solvent molecules in the crystal lattice, which can lead to the formation of supramolecular assemblies through hydrogen bonding and other non-covalent interactions.

Theoretical Studies of Metal-Ligand Bonding in this compound Complexes

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the nature of metal-ligand bonding in coordination complexes. researchgate.net While specific DFT studies on this compound complexes are not yet available, research on analogous imidazo[4,5-b]pyridine derivatives provides significant insights into the electronic interactions at play. mdpi.com

DFT calculations on metal complexes of related imidazo[4,5-b]pyridine-based molecules have shown that the imidazole nitrogen is typically the primary binding site for metal dications such as Ca(II), Mg(II), Zn(II), and Cu(II). mdpi.com This is attributed to the higher basicity of the imidazole nitrogen compared to the pyridine nitrogen. mdpi.com The binding of a metal ion to the ligand is a highly exergonic process, indicating the formation of stable complexes. mdpi.com

The electronic properties of the ligand, particularly the distribution of electron density, play a crucial role in determining the strength and nature of the metal-ligand bond. The presence of the aniline group in this compound, which is an electron-donating group, is expected to increase the electron density on the imidazo[4,5-b]pyridine core, thereby enhancing its ability to coordinate with metal ions. mdpi.com

Theoretical investigations on related systems often involve the calculation of various parameters to describe the metal-ligand bond, including:

Binding Energies: These calculations quantify the stability of the metal-ligand complex. Studies on similar ligands show significant binding energies, particularly for complexes with Cu(II) and Zn(II). mdpi.comuctm.edu

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the reactivity of the complex. The HOMO is often localized on the ligand, indicating its role as the primary electron donor, while the LUMO may have significant metal character.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of the donor-acceptor interactions between the ligand and the metal ion, quantifying the charge transfer and the nature of the coordinate covalent bonds.

The table below presents a hypothetical summary of DFT-derived parameters for a metal complex of this compound, based on data from analogous systems.

ParameterExpected Finding for a M(II)-L Complex
Binding Energy (kcal/mol)Highly negative, indicating stable complex formation. mdpi.com
HOMO Energy (eV)Relatively high, with major contribution from the ligand.
LUMO Energy (eV)Relatively low, with significant metal character.
HOMO-LUMO Gap (eV)Moderate, influencing the electronic spectra and reactivity.
Charge on Metal CenterReduced from +2 due to ligand-to-metal charge donation.
L = this compound

2 3h Imidazo 4,5 B Pyridin 2 Yl Aniline As a Precursor and Building Block in Complex Chemical Syntheses

Synthesis of Novel Heterocyclic Systems Incorporating the Imidazo[4,5-b]pyridine-Aniline Core

The inherent reactivity of the ortho-phenylenediamine moiety within 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline makes it an ideal starting point for the synthesis of new, fused heterocyclic systems. The vicinal amino groups can readily undergo cyclization reactions with a variety of reagents to form additional rings, thereby expanding the core structure.

One prominent application is in the synthesis of quinazoline (B50416) derivatives. The reaction of the aniline (B41778) precursor with appropriate aldehydes or their equivalents can lead to the formation of a new six-membered ring fused to the benzene (B151609) ring of the aniline moiety. openmedicinalchemistryjournal.comresearchgate.netnih.govresearchgate.net For instance, condensation with aldehydes can yield dihydroquinazolines, which can be further oxidized to the corresponding quinazolines. This approach allows for the introduction of diverse substituents onto the newly formed ring, depending on the choice of the aldehyde reactant.

Furthermore, the amino group of the aniline provides a handle for various cyclization strategies. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused dihydropyridine (B1217469) rings through a Michael addition followed by intramolecular cyclization. The strategic placement of the amino group ortho to the imidazo[4,5-b]pyridine substituent influences the regioselectivity of these cyclization reactions, offering a pathway to complex polycyclic aromatic systems.

Construction of Macrocyclic and Supramolecular Architectures Utilizing this compound

The bifunctional nature of this compound, possessing both a rigid heterocyclic core and a reactive aniline group, makes it a valuable component in the design of macrocycles and supramolecular assemblies. The nitrogen atoms within the imidazo[4,5-b]pyridine core can act as coordination sites for metal ions, while the aniline moiety can be functionalized to introduce linking units.

Macrocyclization can be achieved through reactions that involve the aniline's amino group. For example, condensation reactions with dialdehydes or diacyl chlorides can lead to the formation of large ring structures. nih.govnih.gov The rigidity of the imidazo[4,5-b]pyridine unit can pre-organize the molecule for cyclization, potentially leading to higher yields and selectivity for specific macrocycle sizes. The resulting macrocycles can exhibit interesting host-guest properties, with the cavity size and shape being tunable through the choice of the linking group.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the imidazole (B134444) and pyridine (B92270) nitrogen atoms, as well as the aniline N-H protons, can drive the self-assembly of complex architectures. These non-covalent interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state. The planar nature of the aromatic system also facilitates π-π stacking interactions, further contributing to the stability of the supramolecular structures.

Derivatization for Scaffold Diversity in Organic Synthesis

The this compound scaffold is amenable to a wide range of derivatization reactions, allowing for the generation of a diverse library of compounds for various applications. The primary amino group of the aniline moiety is a key site for functionalization.

Acylation reactions with various acyl chlorides or anhydrides can be readily performed to introduce a wide array of substituents. For example, an eco-friendly, one-pot, three-component reaction has been described for the synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives from pyridine-2,3-diamine, anilines, and diethyl phthalate (B1215562) using phosphoric acid as a catalyst in glycerol (B35011). researchgate.net This method provides good yields and a greener alternative to traditional synthetic routes.

Alkylation and arylation of the aniline nitrogen are also common derivatization strategies. These reactions can be used to introduce further complexity and to modulate the electronic properties of the molecule. The resulting secondary or tertiary amines can then participate in subsequent transformations, further expanding the accessible chemical space. The imidazo[4,5-b]pyridine core itself can also be functionalized, for instance, through electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents.

Role in the Synthesis of Advanced Organic Materials Precursors (Excluding material properties)

The robust, aromatic structure of this compound, combined with its reactive amino group, makes it a promising precursor for the synthesis of advanced organic materials, such as high-performance polymers.

Specifically, its diamine-like character allows it to be used as a monomer in polymerization reactions. For instance, it can be reacted with diacyl chlorides to form polyamides. caltech.edunih.govresearchgate.net The incorporation of the rigid and thermally stable imidazo[4,5-b]pyridine unit into the polymer backbone is expected to impart desirable properties such as high thermal stability and mechanical strength to the resulting materials. The general scheme for such a polycondensation reaction would involve the repeated formation of an amide linkage between the aniline nitrogen of the precursor and the carbonyl group of a diacyl chloride.

Similarly, this precursor can be utilized in the synthesis of polyimides, another class of high-performance polymers. This would typically involve a two-step process: first, the reaction with a dianhydride to form a poly(amic acid), followed by a cyclodehydration step (either thermal or chemical) to yield the final polyimide. The structure of the resulting polymer can be tailored by the choice of the dianhydride comonomer, allowing for the fine-tuning of the precursor's properties for specific material applications.

Below is a table summarizing some of the key reactions and resulting compound classes where this compound serves as a precursor.

Starting MaterialReagent(s)Resulting Compound ClassReference
This compoundAldehydesQuinazolines openmedicinalchemistryjournal.comresearchgate.netnih.govresearchgate.net
Pyridine-2,3-diamine, Anilines, Diethyl phthalatePhosphoric acid, Glycerol2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides researchgate.net
This compoundDiacyl ChloridesPolyamides caltech.edunih.govresearchgate.net
This compoundDianhydridesPolyimides

Advanced Applications and Future Research Directions for 2 3h Imidazo 4,5 B Pyridin 2 Yl Aniline in Chemical Science

Exploration in Homogeneous and Heterogeneous Catalysis

The inherent structural motifs within 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline suggest its potential utility in both metal-based and metal-free catalytic systems. The presence of multiple nitrogen atoms offers sites for coordination or protonation, which are fundamental to catalytic activity.

Ligand in Metal-Catalyzed Organic Transformations

The molecular architecture of this compound is well-suited for its function as a ligand in transition metal catalysis. The 2-aminophenyl group linked to the imidazo[4,5-b]pyridine core can act as a potent chelating agent. A related, simpler compound, 2-(pyridin-2-yl)aniline, has been effectively used as a directing group in copper-mediated C-H amination reactions, demonstrating the principle of chelation-assisted catalysis.

The mechanism of action for this compound as a ligand would likely involve the formation of stable five- or six-membered chelate rings with a metal center. The primary amine and the pyridinic nitrogen are positioned to function as a bidentate N,N-ligand. Furthermore, the imidazole (B134444) N-H or the other imidazole nitrogen could potentially engage in coordination, offering tridentate binding modes. This coordination would stabilize the metal catalyst, modulate its electronic properties and steric environment, and thus influence the catalytic cycle of transformations such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and hydrogenation. The mechanism would proceed through the standard steps of oxidative addition, migratory insertion, and reductive elimination, with the ligand framework providing stability to the intermediate metallic species.

Potential Coordination ModesDescriptionRelevant Catalytic Applications
Bidentate (N,N) Coordination through the aniline (B41778) nitrogen and the adjacent pyridine-like nitrogen of the imidazole ring.Cross-Coupling Reactions, Hydrogenation
Bidentate (N,N) Coordination involving the aniline nitrogen and the nitrogen of the pyridine (B92270) ring.C-H Functionalization, Polymerization
Tridentate (N,N,N) Simultaneous coordination of the aniline nitrogen, pyridine nitrogen, and one of the imidazole nitrogens.Asymmetric Catalysis, Oxidation Reactions

Organocatalytic Applications

Beyond metal catalysis, this compound possesses features that are desirable for organocatalysis. The compound contains both Brønsted acidic (imidazole N-H) and Brønsted/Lewis basic (aniline amine, pyridine nitrogen, imidazole nitrogen) sites. This bifunctionality could enable it to activate both electrophiles and nucleophiles simultaneously.

The mechanism in organocatalysis would likely operate through hydrogen bonding. The imidazole N-H and the aniline N-H can act as hydrogen bond donors to activate electrophiles (e.g., carbonyl compounds), while the basic nitrogen atoms can act as hydrogen bond acceptors or Brønsted bases to deprotonate pro-nucleophiles, enhancing their reactivity. This dual activation model is a cornerstone of many powerful organocatalytic systems used in asymmetric aldol, Michael, and Mannich reactions. The rigid heterocyclic backbone would also provide a defined spatial arrangement for these functional groups, which is crucial for achieving high stereoselectivity.

Potential in Chemical Sensing and Probe Development

The development of chemical sensors relies on the principle of molecular recognition, where a host molecule selectively binds to a specific guest analyte, resulting in a detectable signal. The structure of this compound is rich in features that can be exploited for this purpose. The imidazole and aniline N-H groups are excellent hydrogen bond donors, making the molecule a potential receptor for anions like fluoride, acetate, or phosphate.

Upon binding an anionic guest, a change in the electronic properties of the molecule would be expected, leading to a modification of its photophysical response (e.g., a change in fluorescence color or intensity). The mechanism of sensing would involve the formation of multiple hydrogen bonds between the aniline/imidazole protons and the anion, leading to a charge transfer interaction that perturbs the HOMO-LUMO energy gap of the conjugated system. Similarly, the nitrogen-rich pocket created by the pyridine and imidazole rings could serve as a selective binding site for specific metal cations, inducing a chelation-enhanced fluorescence (CHEF) effect.

Integration into Functional Supramolecular Systems

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an excellent candidate for a supramolecular tecton (building block) due to its capacity for forming robust and directional interactions.

The primary mechanism for self-assembly would be hydrogen bonding. The imidazole moiety is well-known to form strong, linear N-H···N hydrogen bonds, leading to the formation of tapes or chains. Additionally, the aniline group can participate as a hydrogen bond donor. These interactions, combined with π-π stacking of the extended aromatic systems, could direct the assembly of this molecule into well-defined one-, two-, or even three-dimensional architectures. The resulting supramolecular materials could have interesting properties, such as porosity, conductivity, or liquid crystallinity, depending on the packing arrangement.

Interaction TypePotential Structural MotifResulting Supramolecular Architecture
Hydrogen Bonding Imidazole-imidazole N-H···N dimerizationLinear tapes, cyclic rosettes
Hydrogen Bonding Aniline N-H donation to pyridine/imidazole NInter-tape or inter-sheet linkages
π-π Stacking Overlap of imidazopyridine and phenyl ringsColumnar stacks, layered sheets
Combination Interplay of H-bonding and π-stacking3D networks, porous organic frameworks

Future Research Directions in Synthetic Methodology

While syntheses of the imidazo[4,5-b]pyridine core are established, future research should focus on developing regioselective synthetic methods for the functionalization of this compound itself. Methodologies that allow for the precise introduction of substituents onto either the phenyl ring or the pyridine moiety would be highly valuable. For instance, selective halogenation followed by cross-coupling reactions could be used to append signaling units for sensor applications or to attach solubilizing groups to improve handling in catalytic applications. Furthermore, developing synthetic routes that allow for control over the N-1, N-3, and N-4 positions of the imidazopyridine ring system will be crucial for tuning the steric and electronic properties of derived ligands and catalysts. A palladium-catalyzed amidation-cyclization approach has shown promise for regioselective synthesis on related systems and could be adapted.

Emerging Areas in Theoretical Chemistry of this compound

Theoretical and computational chemistry offer powerful tools to predict and understand the behavior of this compound. Density Functional Theory (DFT) calculations can be employed to explore its fundamental properties. Such studies, which have been applied to its derivatives, could provide deep insights for the parent compound.

Key areas for theoretical exploration include:

Molecular Geometry and Tautomerism: Calculating the relative energies of the different tautomers (e.g., 1H vs. 3H) and the rotational barrier of the aniline ring to identify the most stable conformation.

Electronic Structure Analysis: Determining the HOMO-LUMO energy gap to predict its photophysical properties and reactivity. Natural Bond Orbital (NBO) analysis can be used to understand charge distribution and the nature of the intramolecular hydrogen bonds.

Interaction Energies: Using Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to analyze and quantify the strength and nature of the non-covalent interactions that would govern its role in supramolecular assembly and molecular recognition.

Catalyst-Substrate Modeling: Simulating the coordination of the molecule to various metal centers and modeling the transition states of catalytic cycles to predict its efficacy as a ligand and guide the rational design of new catalysts.

These theoretical investigations will be instrumental in guiding future experimental work and unlocking the full potential of this compound in advanced chemical applications.

Unexplored Reactivity and Derivatization Opportunities

The chemical persona of this compound is dictated by the interplay of its three key reactive sites: the aniline amino group, the imidazo[4,5-b]pyridine ring system, and the aniline phenyl ring. Each of these sites offers a plethora of opportunities for derivatization, many of which remain largely unexplored.

The primary amine of the aniline moiety is a prime target for a wide array of chemical transformations. Standard reactions such as acylation, sulfonylation, and reductive amination can be employed to introduce a diverse range of functional groups, thereby modulating the compound's electronic properties and steric profile. More advanced and less explored derivatization strategies could involve palladium-catalyzed aminocarbonylation to introduce amide functionalities, a reaction known to be effective for nitrogen-containing heterocycles with aniline derivatives. curie.fr Furthermore, the aniline nitrogen could be a handle for the construction of novel heterocyclic rings through cyclization reactions.

The imidazo[4,5-b]pyridine core itself presents multiple avenues for derivatization. The nitrogen atoms within the imidazole and pyridine rings are susceptible to alkylation, although controlling the regioselectivity of this reaction can be a significant challenge. mdpi.comnih.gov The tautomerism of the 3H-imidazo[4,5-b]pyridine system further complicates its reactivity, offering different isomers for substitution. mdpi.com Beyond simple alkylation, transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to introduce aryl or alkynyl groups at specific positions on the pyridine ring, a strategy that has been successfully used for other imidazo[4,5-b]pyridine derivatives. nih.gov

The aniline phenyl ring, while generally less reactive than the other two components, is also amenable to functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce substituents that can be further modified. Moreover, modern C-H activation methodologies offer a powerful tool for the direct and regioselective introduction of functional groups onto the phenyl ring, a technique that has been demonstrated for other functionalized anilines. researchgate.netproquest.com

The following interactive data table summarizes potential unexplored derivatization reactions for this compound:

Reactive SiteDerivatization ReactionPotential Reagents/CatalystsExpected Functional Group
Aniline Amino GroupAcylationAcyl chlorides, AnhydridesAmide
SulfonylationSulfonyl chloridesSulfonamide
Reductive AminationAldehydes/Ketones, NaBH3CNSecondary/Tertiary Amine
Palladium-catalyzed AminocarbonylationMo(CO)6, Pd(dppf)Cl2Amide
Imidazo[4,5-b]pyridine CoreN-AlkylationAlkyl halides, BaseN-Alkyl
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystsAlkynyl
Suzuki CouplingBoronic acids, Pd catalystAryl/Heteroaryl
Aniline Phenyl RingElectrophilic Aromatic SubstitutionHNO3/H2SO4, Br2/FeBr3Nitro, Bromo
C-H Activation/FunctionalizationRh(III) catalysts, OlefinsAlkyl, Alkenyl

Challenges and Prospects in the Academic Study of this compound

The academic pursuit of this compound and its derivatives is not without its hurdles. A primary challenge lies in the synthesis of the core molecule itself. The condensation of 2,3-diaminopyridine (B105623) with 2-aminobenzoic acid or its derivatives is a common route, but can suffer from low yields and the formation of side products. mdpi.com The purification of the final compound can also be challenging due to its relatively polar nature.

A significant challenge in the derivatization of this compound is achieving regioselectivity. As mentioned, the imidazo[4,5-b]pyridine core has multiple nitrogen atoms that can be alkylated, leading to a mixture of products that are often difficult to separate and characterize. mdpi.comnih.gov Similarly, controlling the site of substitution on the aniline phenyl ring during electrophilic aromatic substitution can be problematic.

Despite these challenges, the prospects for the academic study of this compound are bright. Its structural similarity to purines makes it a compelling candidate for investigation in medicinal chemistry. nih.govvietnamjournal.ru The diverse biological activities reported for other imidazo[4,5-b]pyridine derivatives, including their roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, provide a strong rationale for the synthesis and screening of a library of this compound derivatives. nih.govmdpi.comresearchgate.net

Future research should focus on developing more efficient and regioselective synthetic methodologies for both the core structure and its derivatives. A systematic exploration of the structure-activity relationships (SAR) of these derivatives against various biological targets could lead to the discovery of novel therapeutic agents. mdpi.com Furthermore, the unique photophysical properties that may arise from the conjugated system of this compound and its derivatives warrant investigation for potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

The following interactive data table outlines the key challenges and future research prospects for this compound:

CategoryDescription
Challenges
SynthesisLow yields and side product formation in the synthesis of the core structure.
PurificationDifficulty in purifying the polar final compound.
RegioselectivityLack of control in the position of substitution during derivatization reactions, particularly N-alkylation.
Prospects
Medicinal ChemistryExploration as a scaffold for the development of kinase inhibitors, antimicrobial, and anti-inflammatory agents.
Materials ScienceInvestigation of photophysical properties for applications in OLEDs and fluorescent probes.
Method DevelopmentDevelopment of novel, efficient, and regioselective synthetic routes for the core and its derivatives.
SAR StudiesSystematic investigation of structure-activity relationships to guide the design of more potent and selective compounds.

Conclusion and Outlook

Summary of Key Research Findings on 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline

Research into this compound has primarily centered on its synthesis and its utility as a crucial building block for more complex molecules with potential therapeutic applications. The imidazo[4,5-b]pyridine core is a recognized scaffold in the development of kinase inhibitors and other biologically active agents. nih.gov

While comprehensive studies focusing exclusively on the biological activities of this compound itself are not extensively documented in publicly available literature, its importance as a synthetic intermediate is well-established. The general class of imidazo[4,5-b]pyridines has been investigated for a wide range of biological activities, including as antimicrobial, anticancer, and anti-inflammatory agents. nih.govuctm.edu

The synthesis of the imidazo[4,5-b]pyridine core can be achieved through various methods. One common approach involves the condensation of a diaminopyridine with a suitable carboxylic acid or its derivative. For instance, the reaction of 2,3-diaminopyridine (B105623) with an appropriate precursor under specific conditions can yield the desired imidazo[4,5-b]pyridine structure. mdpi.com

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₀N₄
Molecular Weight 210.24 g/mol
CAS Number 951-73-5

This table presents the fundamental chemical identification data for the compound.

Significance of Academic Contributions to the Understanding of the Compound

Academic research has been instrumental in elucidating the synthetic pathways to and the chemical properties of the imidazo[4,5-b]pyridine scaffold. The structural resemblance of this heterocyclic system to purines has driven much of the biological investigation into its derivatives. nih.gov These foundational studies have paved the way for the application of these compounds in various fields of research.

The academic exploration of imidazo[4,5-b]pyridine derivatives has revealed their potential to interact with various biological targets. For example, compounds with this core structure have been studied for their ability to inhibit kinases, which are crucial enzymes in cell signaling pathways. nih.gov Furthermore, the coordination chemistry of the imidazo[4,5-b]pyridine scaffold with metal ions has been a subject of investigation, suggesting potential applications in materials science and catalysis. mdpi.com

The development of efficient synthetic methodologies for imidazo[4,5-b]pyridines, often published in academic journals, is a significant contribution. These methods provide the tools for chemists to construct a diverse library of derivatives for further investigation.

Perspective on Future Avenues for Scholarly Inquiry on this compound

While this compound is primarily recognized as a synthetic intermediate, several avenues for future scholarly inquiry could be pursued. A more detailed investigation into the intrinsic biological activity of the compound itself could reveal currently unknown properties.

Future research could focus on the following areas:

Exploration of Novel Synthetic Routes: Developing more efficient, sustainable, and scalable methods for the synthesis of this compound would be of significant value to the chemical community.

In-depth Biological Screening: A comprehensive screening of the compound against a wide range of biological targets could uncover novel pharmacological activities.

Derivatization and Structure-Activity Relationship (SAR) Studies: Using this compound as a starting material, the synthesis and biological evaluation of a focused library of derivatives could lead to the identification of potent and selective therapeutic agents.

Materials Science Applications: Investigating the photophysical and electronic properties of the compound and its metal complexes could open up new applications in areas such as organic light-emitting diodes (OLEDs) or sensor technology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.